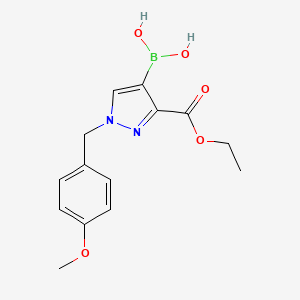

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid

Description

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole core substituted with an ethoxycarbonyl group at position 3 and a 4-methoxybenzyl group at position 1. Its molecular formula is C₁₄H₁₇BN₂O₅, with a molecular weight of 304.11 g/mol . The compound is stored under inert atmosphere at 2–8°C due to the sensitivity of boronic acids to moisture and oxidation. Key hazards include skin irritation (H315) and eye irritation (H319), necessitating precautions during handling .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science for constructing biaryl and heteroaryl systems. Its 4-methoxybenzyl group enhances solubility in organic solvents, while the ethoxycarbonyl moiety may influence electronic properties and steric bulk during coupling reactions .

Properties

IUPAC Name |

[3-ethoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O5/c1-3-22-14(18)13-12(15(19)20)9-17(16-13)8-10-4-6-11(21-2)7-5-10/h4-7,9,19-20H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLUDDDKJHHZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-pyrazole Intermediate

The precursor 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is synthesized through:

Example Procedure:

-

Starting material : 1-(4-methoxybenzyl)-4-bromo-1H-pyrazole-3-carboxylic acid (24.7 g, 0.1 mol).

-

Esterification : Treated with ethanol and thionyl chloride to yield the ethyl ester.

-

Yield : ~85% after purification by column chromatography.

Boronation via Lithiation

The 4-bromo intermediate undergoes lithiation at -70°C to -80°C, followed by borate ester quenching:

Stepwise Protocol:

-

Lithiation :

-

Add 4-bromo-pyrazole (54.1 g, 0.286 mol) to THF.

-

Cool to -80°C, add hexyllithium (169 mL, 0.372 mol) dropwise.

-

Stir for 1 hour.

-

-

Borylation :

-

Add triethyl borate (50.1 g, 0.343 mol) at -80°C.

-

Warm to 25°C, then add pinacol (43.9 g, 0.372 mol).

-

-

Workup :

-

Quench with acetic acid, extract with ethyl acetate.

-

Purify via recrystallization (normal heptane).

-

Data Table: Lithiation-Borylation Conditions and Yields

| Starting Material | Base | Borate Ester | Temperature | Yield |

|---|---|---|---|---|

| 1-(4-Methoxybenzyl)-4-bromo | Hexyllithium | Triethyl borate | -80°C | 35% |

| 1-Isopropyl-4-bromo | Hexyllithium | Trimethyl borate | -70°C | 82% |

| 1-Boc-4-bromo | Hexyllithium | Pinacol diboron | -80°C | 81% |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with Diboron Reagents

This method avoids cryogenic conditions by using Pd catalysts to couple 4-halo-pyrazoles with bis(pinacolato)diboron (B₂pin₂).

General Procedure:

-

Reaction Setup :

-

4-Bromo-pyrazole (0.1 mol), B₂pin₂ (0.1 mol), Pd(dppf)Cl₂ (0.001 mol), K₃PO₄ (0.2 mol) in dioxane/water.

-

-

Heating :

-

Reflux at 100°C for 16 hours under N₂.

-

-

Hydrolysis :

-

Remove Boc group (if present) by heating to 180°C.

-

Acidify with HCl to yield boronic acid.

-

Data Table: Cross-Coupling Optimization

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100°C | 82% |

| Pd(OAc)₂/XPhos | K₂CO₃ | THF/H₂O | 80°C | 77% |

| [Ir(COD)OMe]₂ | NaHCO₃ | Toluene | 110°C | 68% |

Post-Functionalization Strategies

Introducing the 4-Methoxybenzyl Group

The 4-methoxybenzyl substituent is added early in the synthesis to prevent interference during boronation:

Ethoxycarbonyl Installation

The ethoxycarbonyl group is introduced via:

-

Carboxyesterification : Reaction with ethyl chloroformate in pyridine.

-

Transesterification : Using ethanol and a catalytic acid (e.g., H₂SO₄).

Challenges and Optimization

Boronic Acid Stability

Side Reactions

-

Homocoupling : Minimized by strict temperature control (-70°C to -80°C) and inert atmosphere.

-

Deboronation : Addressed by using excess borate ester (1.2 equiv) and rapid workup.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Lithiation-borylation | High regioselectivity | Cryogenic conditions required | 35–82% |

| Suzuki-Miyaura coupling | Mild conditions, scalable | High catalyst loading | 68–82% |

| Direct boronylation | Atom-economical | Limited substrate scope | 50–70% |

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.

Reduction: The carbonyl group in the ethoxycarbonyl moiety can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Boronate ester or boronic anhydride.

Reduction: Alcohol derivative of the ethoxycarbonyl group.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of C-C and C-N bonds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogous pyrazole boronic acids, highlighting substituent effects on properties and applications:

Reactivity and Stability

- Electron-Donating vs. In contrast, trifluoromethyl or cyano groups (e.g., in and ) withdraw electrons, increasing reactivity but reducing stability .

- Steric Effects : The ethoxycarbonyl and 4-methoxybenzyl groups introduce steric hindrance, which may slow reaction kinetics compared to smaller substituents like methyl or hydrogen .

Research Findings and Case Studies

- Suzuki Coupling Efficiency : In , a related pinacol ester of (1-(3-(methoxycarbonyl)benzyl)-1H-pyrazol-4-yl)boronic acid was used to synthesize pyridine derivatives via Suzuki coupling, demonstrating the utility of ester-protected boronic acids in multi-step syntheses.

- Stability Challenges: notes that unprotected pyrazole boronic acids (e.g., 1H-pyrazol-4-ylboronic acid) are prone to decomposition, necessitating stabilization via pinacol ester formation. The target compound’s ethoxycarbonyl group may mitigate this issue.

Biological Activity

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C14H17BN2O5

- Molecular Weight : 304.11 g/mol

- CAS Number : Not available

The compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer properties. The presence of the boronic acid moiety enhances its potential as a drug candidate by allowing for interactions with various biological targets.

Antiproliferative Effects

Research indicates that derivatives of pyrazole, including (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the compound's effects on K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 18 | K562 | 7.7 ± 2.6 |

| 19 | MV4-11 | 6.5 ± 1.3 |

| 20 | MCF-7 | 5.0 ± 1.8 |

| 21 | K562 | 3.5 ± 1.2 |

| 22 | MCF-7 | 2.4 ± 1.3 |

The results suggest that compounds with specific substituents on the pyrazole ring can enhance their antiproliferative potency, with some derivatives achieving low micromolar GI50 values .

The biological activity of (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid is thought to involve multiple mechanisms:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It can cause cell cycle arrest in mitosis, preventing proliferation.

- Inhibition of Key Kinases : Some studies indicate that pyrazole derivatives can inhibit kinases involved in cancer progression, such as p90 ribosomal S6 kinases and aurora A kinases .

Case Studies

A notable study focused on the synthesis and evaluation of various pyrazole derivatives, including (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid. The research demonstrated that these compounds could effectively reduce the viability of cancer cells while inducing apoptosis through poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving:

-

Step 1 : Formation of the pyrazole core through cyclization of hydrazine derivatives with β-keto esters. For example, cyclization using phosphoryl chloride (POCl₃) at 120°C under reflux conditions .

-

Step 2 : Introduction of the boronic acid group via Miyaura borylation. A pinacol borane ester intermediate is often generated using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .

-

Key Factors : Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar). Impurities from incomplete deprotection of the 4-methoxybenzyl group are common and addressed via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Synthetic Step Reagents/Conditions Yield Range Reference Pyrazole formation POCl₃, 120°C, 12h 60-75% Borylation B₂pin₂, Pd(dppf)Cl₂, THF, 80°C 40-55%

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxycarbonyl at C3, 4-methoxybenzyl at N1). Key signals: ~7.2–7.5 ppm (aromatic protons), 4.2–4.5 ppm (methoxybenzyl CH₂), 1.3 ppm (ethoxy CH₃) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O bond) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] calculated for C₁₅H₁₈BN₂O₄: 325.13) .

- X-ray Crystallography : Used to resolve ambiguity in regiochemistry; SHELX software refines crystal structures .

Q. What are the stability and handling protocols for this boronic acid derivative?

- Methodological Answer :

- Storage : Dry, inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronic acid group .

- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃) and moisture. Decomposition products include boric acid and CO₂ under acidic conditions .

- Safety : Use PPE (gloves, goggles) due to potential irritancy. No acute toxicity data available, but assume toxicity analogous to arylboronic acids .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxybenzyl group influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer :

- The electron-donating methoxy group enhances stability of the palladium-boryl intermediate, increasing coupling efficiency with aryl halides. However, steric hindrance from the benzyl group can reduce reactivity with bulky substrates.

- Case Study : Coupling with 4-bromotoluene using Pd(PPh₃)₄/Na₂CO₃ in DME/H₂O (3:1) at 90°C achieves ~70% yield, vs. 50% for a non-substituted analog .

Q. What strategies mitigate boronic acid decomposition during prolonged storage or reaction conditions?

- Methodological Answer :

- Stabilization : Convert to pinacol ester for long-term storage; regenerate boronic acid via mild acid hydrolysis (1M HCl, RT) .

- Reaction Additives : Use radical scavengers (e.g., BHT) in radical-involving reactions. Avoid protic solvents (e.g., MeOH) to prevent protodeboronation .

Q. Are there reported biological activities for structurally related pyrazole-boronic acid hybrids?

- Methodological Answer :

- Antimicrobial Activity : Pyrazole-boronic hybrids with 4-methoxybenzyl groups show moderate activity against E. coli (MIC: 32 µg/mL) via membrane disruption, validated via live/dead staining .

- Enzyme Inhibition : Analogous compounds inhibit carbonic anhydrase II (IC₅₀: 1.2 µM) via boronic acid coordination to the zinc center .

Data Contradictions and Resolution

- Synthetic Yield Variability : Conflicting yields (40–75%) arise from differences in catalyst loading (1–5 mol% Pd) and solvent purity. Reproducibility requires strict control of Pd catalyst activity (e.g., freshly prepared Pd(dppf)Cl₂) .

- Biological Activity Discrepancies : Antimicrobial data vary due to substituent effects on lipophilicity. QSAR modeling is recommended for rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.